molecular formula C9H19NO B139439 1-(2-Propyl)-2-piperidinemethanol CAS No. 135938-65-7

1-(2-Propyl)-2-piperidinemethanol

Cat. No.: B139439
CAS No.: 135938-65-7
M. Wt: 157.25 g/mol
InChI Key: MGHBKVAZXQNHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Propyl)-2-piperidinemethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

135938-65-7

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1-propan-2-ylpiperidin-2-yl)methanol

InChI

InChI=1S/C9H19NO/c1-8(2)10-6-4-3-5-9(10)7-11/h8-9,11H,3-7H2,1-2H3

InChI Key

MGHBKVAZXQNHPK-UHFFFAOYSA-N

SMILES

CC(C)N1CCCCC1CO

Canonical SMILES

CC(C)N1CCCCC1CO

Synonyms

2-Piperidinemethanol,1-(1-methylethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a closed stainless steel tube were heated pyridine-2-methanol (3.27 g, 30 mmol) and 2-iodopropane (3.59 ml, 36 mmol) at 120° C. for 20 hours. A reaction product was dissolved in a methanol-water (10:1) mixture 23 ml) followed by addition of sodium borohydride (1.14 g, 30 mmol). After stirring at room temperature for 3 hours, a reaction solution was concentrated to dryness. To the residue was added water followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The crude product thus obtained was purified by column chromatography on silica gel (SiO2 : 90 g, CHCl3) to give 0.61 g of a product (yield 13%). The substance was then subjected to catalytic hydrogenation (2.7 kg/cm2, 1 hour) at room temperature in ethanol (20 ml) using platinum oxide (0.07 g) as a catalyst. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to give 0.58 g of the title compound.
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
3.59 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
23 mL
Type
solvent
Reaction Step Three
Yield
13%

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